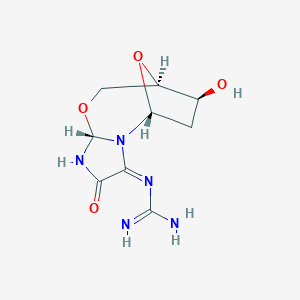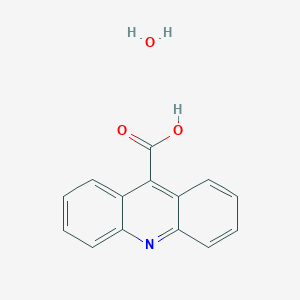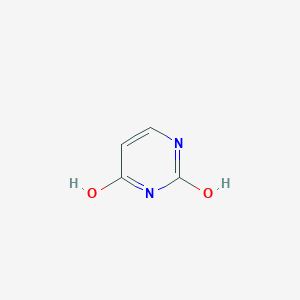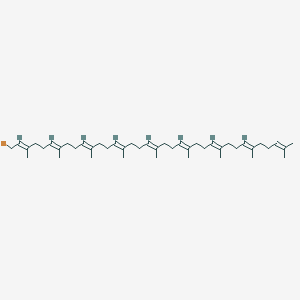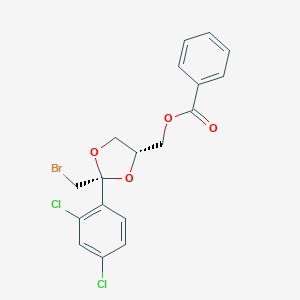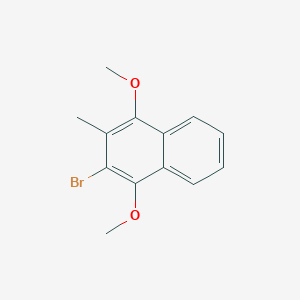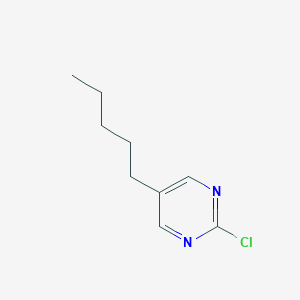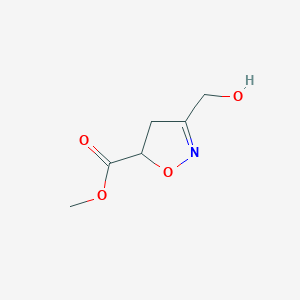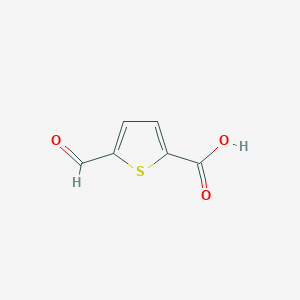
5-Formyl-2-thiophenecarboxylic Acid
Vue d'ensemble
Description
5-Formyl-2-thiophenecarboxylic Acid is a bright red solid . It is a thiophene derivative used as immunomodulating agents in the treatment of autoimmune diseases .
Synthesis Analysis
The synthesis of 5-Formyl-2-thiophenecarboxylic Acid involves sequential functionalization of the key precursor . The intermediate carboxylic acid esters are converted into the desired acids by basic cleavage . Another method involves the reaction of thiophene with the CCl4-ROH-catalyst system .Molecular Structure Analysis
The molecular formula of 5-Formyl-2-thiophenecarboxylic Acid is C6H4O3S . Its molecular weight is 156.16 g/mol . The InChI code is InChI=1S/C6H4O3S/c7-3-4-1-2-5 (10-4)6 (8)9/h1-3H, (H,8,9) .Chemical Reactions Analysis
5-Formyl-2-thiophenecarboxylic Acid is a key precursor in the synthesis of novel thiophene-2-carboxylic acids bearing alkyl and aryl-substituted oxazole and oxadiazole rings . It undergoes sequential functionalization to furnish the intermediate carboxylic acid esters .Physical And Chemical Properties Analysis
5-Formyl-2-thiophenecarboxylic Acid is a bright red solid . It has a molecular weight of 156.16 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . Its exact mass is 155.98811516 g/mol .Applications De Recherche Scientifique
The general properties of “5-formylthiophene-2-carboxylic acid” are as follows :
Thiophene carboxylic acids are often used in organic synthesis and materials science. They can be used as building blocks for the synthesis of larger organic compounds, including pharmaceuticals and polymers. They can also be used in the development of organic semiconductors, which have applications in electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
- Summary of Application : “5-formylthiophene-2-carboxylic acid” has been identified as a thiophene derivative that can act as an immunomodulating agent . This means it can modify the immune response or the functioning of the immune system (as by the stimulation of antibody formation or the inhibition of white blood cell activity).
- Results or Outcomes : The use of “5-formylthiophene-2-carboxylic acid” as an immunomodulating agent could potentially lead to improved treatment outcomes for autoimmune diseases . However, more research is needed to confirm these results and determine the optimal dosages and methods of administration.
- Summary of Application : Thiophene derivatives, including “5-formylthiophene-2-carboxylic acid”, can be used in the development of organic optoelectronic devices . These devices, which include organic light-emitting diodes (OLEDs) and organic photovoltaics, convert light into electricity or vice versa.
- Results or Outcomes : The use of “5-formylthiophene-2-carboxylic acid” in organic optoelectronic devices could potentially lead to improvements in device performance, including increased efficiency and lifespan .
Immunomodulating Agents
Organic Optoelectronic Devices
- Summary of Application : “5-formylthiophene-2-carboxylic acid” can be used as a building block in organic synthesis . This involves the construction of complex organic molecules through a series of chemical reactions.
- Results or Outcomes : The use of “5-formylthiophene-2-carboxylic acid” in organic synthesis can lead to the production of a wide range of organic compounds, including pharmaceuticals and polymers .
- Summary of Application : Thiophene derivatives, including “5-formylthiophene-2-carboxylic acid”, can be used in the synthesis of pharmaceuticals . These can include drugs used to treat a variety of conditions, from pain and inflammation to more serious diseases.
- Results or Outcomes : The use of “5-formylthiophene-2-carboxylic acid” in the synthesis of pharmaceuticals could potentially lead to the development of new drugs with improved efficacy, safety, and pharmacokinetic properties .
Organic Synthesis
Pharmaceuticals
Safety And Hazards
Propriétés
IUPAC Name |
5-formylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O3S/c7-3-4-1-2-5(10-4)6(8)9/h1-3H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEAMMGYJFFXKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355995 | |
| Record name | 5-Formyl-2-thiophenecarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Formyl-2-thiophenecarboxylic Acid | |
CAS RN |
4565-31-5 | |
| Record name | 5-Formyl-2-thiophenecarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-FORMYL-2-THIOPHENECARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

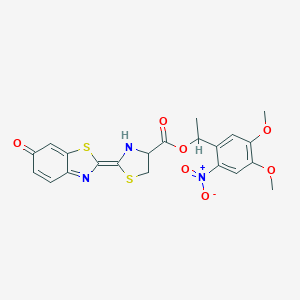
![[2,2'-Bipyridine]-4-carbaldehyde](/img/structure/B121874.png)
